![molecular formula C15H25BN2O4 B1412660 1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1354702-16-1](/img/structure/B1412660.png)
1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Overview
Description
1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a useful research compound. Its molecular formula is C15H25BN2O4 and its molecular weight is 308.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
1H-Pyrazole derivatives are extensively used in the field of organic chemistry for various synthesis and characterization studies. For example, the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves confirming its structure through spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS, along with single-crystal X-ray diffraction. This process assists in understanding the molecular structure and characteristics of such compounds (Liao et al., 2022).
Crystallography and Density Functional Theory (DFT) Analysis
The crystal structure of 1H-Pyrazole derivatives is a key area of study. Researchers use nucleophilic substitution reactions to obtain compounds like 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and further analyze them through X-ray diffraction and DFT. Such studies reveal insights into the molecular electrostatic potential and frontier molecular orbitals, enhancing our understanding of these compounds' physicochemical properties (Yang et al., 2021).
Pharmacological Evaluation
Although you've requested to exclude information related to drug use, dosage, and side effects, it's worth mentioning that 1H-Pyrazole derivatives have been explored for their potential in pharmacological applications. For example, certain derivatives like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been synthesized and evaluated for their potential as antipsychotic agents. These studies focus on the synthesis process and the evaluation of biological activities (Wise et al., 1987).
Nanoparticle Development
1H-Pyrazole derivatives have also found applications in the development of nanoparticles. For instance, the use of bromo)4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium in Suzuki-Miyaura chain growth polymerization leads to the creation of nanoparticles with specific properties, such as fluorescence emission, useful in various scientific fields (Fischer et al., 2013).
Future Directions
properties
IUPAC Name |
1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O4/c1-13(2)14(3,4)22-16(21-13)11-7-17-18(8-11)9-12-10-19-15(5,6)20-12/h7-8,12H,9-10H2,1-6H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXUWAMGPCLHKH-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3COC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C[C@@H]3COC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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